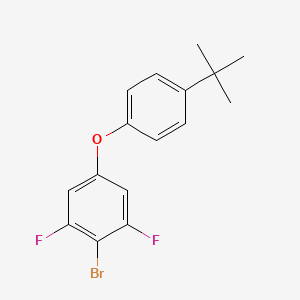

2-Bromo-5-(4-tert-butylphenoxy)-1,3-difluorobenzene

Beschreibung

2-Bromo-5-(4-tert-butylphenoxy)-1,3-difluorobenzene is a halogenated aromatic compound featuring a bromine atom at position 2, fluorine atoms at positions 1 and 3, and a 4-tert-butylphenoxy substituent at position 5. Its molecular formula is C₁₆H₁₅BrF₂O, with a molecular weight of 341.2 g/mol (calculated). The tert-butyl group imparts steric bulk, influencing solubility and thermal stability, while the fluorine and bromine atoms contribute to electronic effects, making it relevant in materials science, particularly for liquid crystals and electronic components .

Eigenschaften

Molekularformel |

C16H15BrF2O |

|---|---|

Molekulargewicht |

341.19 g/mol |

IUPAC-Name |

2-bromo-5-(4-tert-butylphenoxy)-1,3-difluorobenzene |

InChI |

InChI=1S/C16H15BrF2O/c1-16(2,3)10-4-6-11(7-5-10)20-12-8-13(18)15(17)14(19)9-12/h4-9H,1-3H3 |

InChI-Schlüssel |

PSDVLSWKHDUSKG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=CC(=C(C(=C2)F)Br)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(4-tert-butylphenoxy)-1,3-difluorobenzene typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-5-(4-tert-butylphenoxy)-1,3-difluorobenzene can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative, while oxidation can produce a corresponding ketone or aldehyde.

Wissenschaftliche Forschungsanwendungen

2-Bromo-5-(4-tert-butylphenoxy)-1,3-difluorobenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: The compound can be used in the production of specialty chemicals, polymers, and advanced materials.

Wirkmechanismus

The mechanism of action of 2-Bromo-5-(4-tert-butylphenoxy)-1,3-difluorobenzene depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations to yield desired products. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and interactions involved can vary based on the context of its use .

Vergleich Mit ähnlichen Verbindungen

5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene (CAS 511540-64-0)

- Structure: Bromine and difluoromethoxy groups on a benzene ring, with a trifluorophenoxy substituent.

- Molecular Formula : C₁₃H₄BrF₇O

- Molecular Weight : 389.06 g/mol

- Appearance : White powder

- Applications: Used in liquid crystal monomers and electronic chemicals due to high fluorine content, which enhances thermal and chemical resistance .

Comparison :

- The target compound replaces the trifluorophenoxy group with a 4-tert-butylphenoxy group, reducing fluorine count (2 F vs. 7 F) but increasing hydrophobicity and steric hindrance.

- The tert-butyl group likely improves solubility in non-polar solvents compared to the highly fluorinated analog.

2-((4-Bromophenyl)sulfonyl)-1,3-difluorobenzene

Comparison :

- The target compound’s ether linkage (C-O-C) offers greater flexibility and lower polarity than the sulfonyl group.

- The tert-butyl group reduces electrophilicity compared to the electron-withdrawing sulfonyl moiety.

5-Bromo-2-(bromomethyl)-1,3-difluorobenzene

Comparison :

- The bromomethyl group increases reactivity in alkylation reactions, whereas the tert-butylphenoxy group in the target compound enhances steric protection against undesired reactions.

- The target compound’s larger size (MW 341.2 vs. 263.97 g/mol) may reduce volatility.

1,3-Difluorobenzene Derivatives

Comparison :

- The target compound’s tert-butylphenoxy group drastically increases molecular weight (341.2 vs. 114.09 g/mol), altering phase behavior (e.g., higher melting point).

- Fluorine atoms in the target compound are positioned to direct electronic effects in substitution reactions, unlike simpler difluorobenzenes.

Biologische Aktivität

2-Bromo-5-(4-tert-butylphenoxy)-1,3-difluorobenzene is an organic compound characterized by its unique structure, which includes bromine, fluorine, and a tert-butylphenoxy group attached to a benzene ring. This compound belongs to the class of aromatic halides and has garnered attention for its potential biological activities, particularly in the context of pharmaceutical applications.

- Molecular Formula : C16H15BrF2O

- Molecular Weight : 341.2 g/mol

- CAS Number : 2680531-48-8

| Property | Value |

|---|---|

| Molecular Formula | C16H15BrF2O |

| Molecular Weight | 341.2 g/mol |

| CAS Number | 2680531-48-8 |

| Purity | ≥95% |

The biological activity of 2-Bromo-5-(4-tert-butylphenoxy)-1,3-difluorobenzene can be attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit inhibitory effects on protein tyrosine phosphatases (PTPs), which are critical in regulating cellular signaling pathways.

Inhibitory Activity

A study demonstrated that bromophenol derivatives, including those structurally related to 2-Bromo-5-(4-tert-butylphenoxy)-1,3-difluorobenzene, displayed varying degrees of PTP1B inhibitory activity. The IC50 values for these compounds ranged from weak (5.62%) to potent (96.25%) at a concentration of 20 μg/mL . This suggests that the compound may similarly inhibit PTPs, potentially affecting glucose metabolism and signaling pathways related to diabetes.

Case Study: PTP1B Inhibition

In a relevant study involving synthesized bromophenol derivatives, one compound exhibited an IC50 value of 1.50 μM against PTP1B, showcasing significant selectivity over other PTPs . This finding illustrates the potential of halogenated phenolic compounds in developing therapeutics for metabolic disorders.

Antidiabetic Effects

Further research indicated that certain bromophenol derivatives effectively lowered blood glucose levels and total cholesterol in diabetic mouse models . This aligns with the hypothesis that 2-Bromo-5-(4-tert-butylphenoxy)-1,3-difluorobenzene could have similar applications in managing diabetes through its inhibitory action on PTP1B.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 2-Bromo-5-(4-tert-butylphenoxy)-1,3-difluorobenzene, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Bromo-1,3-difluorobenzene | Lacks tert-butylphenoxy group | Moderate PTP inhibition |

| 4-tert-Butylphenylboronic Acid | Lacks halogen atoms | High reactivity in coupling reactions |

| 3,4-Dibromo-5-(2-bromo-3) | Exhibited high selectivity against PTPs | Potent antidiabetic effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.